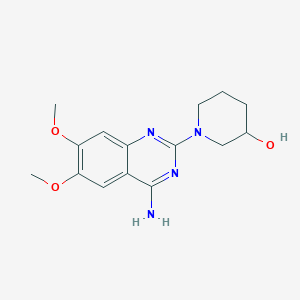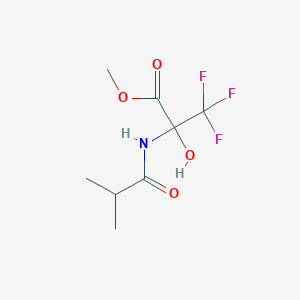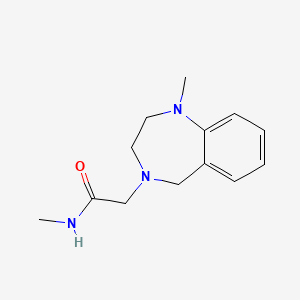
4-fluoro-N,3-dimethyl-N-(1-pyridin-2-ylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N,3-dimethyl-N-(1-pyridin-2-ylethyl)benzamide, also known as Compound A, is a novel small molecule that has shown promising results in scientific research. It belongs to the class of benzamide compounds and has been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The exact mechanism of action of 4-fluoro-N,3-dimethyl-N-(1-pyridin-2-ylethyl)benzamide A is not fully understood, but it is believed to act on multiple cellular pathways. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. It also activates the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. In addition, it modulates the activity of various kinases and enzymes involved in cell signaling pathways.
Biochemical and Physiological Effects:
4-fluoro-N,3-dimethyl-N-(1-pyridin-2-ylethyl)benzamide A has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages and microglia. It also inhibits the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-fluoro-N,3-dimethyl-N-(1-pyridin-2-ylethyl)benzamide A is its high potency and selectivity towards its target molecules. It also exhibits good pharmacokinetic properties such as good oral bioavailability and long half-life. However, one of the limitations of 4-fluoro-N,3-dimethyl-N-(1-pyridin-2-ylethyl)benzamide A is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. It also requires further optimization and validation in clinical trials before it can be used as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 4-fluoro-N,3-dimethyl-N-(1-pyridin-2-ylethyl)benzamide A. One area of interest is its potential use as a therapeutic agent for cancer and inflammation. Further preclinical and clinical studies are needed to determine its safety and efficacy in these settings. Another area of interest is its potential use as a neuroprotective agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate its precise mechanism of action and to optimize its pharmacokinetic properties. Overall, 4-fluoro-N,3-dimethyl-N-(1-pyridin-2-ylethyl)benzamide A holds great promise as a novel therapeutic agent for various diseases and warrants further investigation.
Métodos De Síntesis
The synthesis of 4-fluoro-N,3-dimethyl-N-(1-pyridin-2-ylethyl)benzamide A involves the reaction of 4-fluoro-N,3-dimethylbenzamide with 2-bromomethylpyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using chromatography techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
4-fluoro-N,3-dimethyl-N-(1-pyridin-2-ylethyl)benzamide A has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies.
Propiedades
IUPAC Name |
4-fluoro-N,3-dimethyl-N-(1-pyridin-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-11-10-13(7-8-14(11)17)16(20)19(3)12(2)15-6-4-5-9-18-15/h4-10,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWZOSIITUSADJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)C(C)C2=CC=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N,3-dimethyl-N-(1-pyridin-2-ylethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dihydro-2H-chromen-4-yl)-1-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B7562002.png)


![N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B7562023.png)

![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-fluoro-3-methylbenzamide](/img/structure/B7562032.png)
![[2-bromo-4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] 4-methoxybenzoate](/img/structure/B7562053.png)


![4-[4-(Cyclopenten-1-yl)-3-(4-nitrophenyl)-4,5,6,6a-tetrahydrocyclopenta[d]triazol-3a-yl]morpholine](/img/structure/B7562075.png)
![6-(4-Benzylpiperidine-1-carbonyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7562089.png)


![[2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethylamino]-2-oxoethyl] 4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoate](/img/structure/B7562106.png)